Tunaxanthin

Description

This compound has been reported in Salvelinus alpinus with data available.

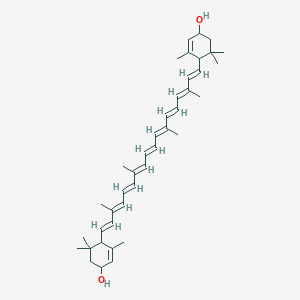

Structure

2D Structure

3D Structure

Properties

CAS No. |

12738-95-3 |

|---|---|

Molecular Formula |

C40H56O2 |

Molecular Weight |

568.9 g/mol |

IUPAC Name |

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |

InChI Key |

BIPAHAFBQLWRMC-DKLMTRRASA-N |

Isomeric SMILES |

CC1=CC(CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CC(C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O |

Canonical SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tunaxanthin; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Tunaxanthin in Marine Ecosystems: From Natural Sources to Laboratory Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of tunaxanthin in marine ecosystems, its metabolic pathways, and detailed methodologies for its extraction and quantification. This compound, a xanthophyll carotenoid, is recognized for the vibrant yellow coloration it imparts to the fins and skin of many marine fish.[1][2] Understanding its distribution and the methods for its analysis is crucial for research into its biological activities and potential applications in drug development.

Primary Natural Sources of this compound

This compound is predominantly found in marine fish, particularly those belonging to the order Perciformes.[1][2] It is a significant contributor to the yellow pigmentation of their integument. While fish are a primary reservoir, the ultimate origin of the carotenoid precursors lies lower in the food chain with photosynthetic organisms like algae and phytoplankton. Marine animals acquire these precursors through their diet and subsequently modify them into this compound.[1]

The presence of this compound has also been noted in various marine invertebrates, which, similar to fish, obtain carotenoids through their diet, such as by consuming algae or other carotenoid-rich organisms.

Data Presentation: Natural Sources of this compound

| Marine Organism Group | Specific Examples | Tissue/Location | Relative Abundance of this compound |

| Fish (Order: Perciformes) | Yellowtail (Seriola quinqueradiata), Red Sea Bream (Pagrus major) | Skin, Fins | Major carotenoid responsible for yellow coloration.[1][2] |

| Marine Invertebrates | Shellfish | Ovaries | Present as one of several carotenoids. |

Biosynthesis and Metabolic Pathways of this compound

Animals do not synthesize carotenoids de novo. In marine fish of the order Perciformes, this compound is a metabolic product of other dietary carotenoids, primarily astaxanthin.[1][2] The metabolic conversion proceeds through zeaxanthin as an intermediate. This biotransformation involves enzymatic reactions that modify the structure of the precursor carotenoids.

A key step in this pathway is the action of specific enzymes that convert astaxanthin to zeaxanthin, which is then further metabolized to this compound.[1] Carotenoids with a 3-oxo-ε-end group are considered key intermediates in this metabolic process.[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from marine biological samples. These protocols are based on established methods for carotenoid analysis.

Extraction of this compound from Fish Skin

This protocol outlines a general procedure for the solvent extraction of carotenoids, including this compound, from fish skin.

Materials and Reagents:

-

Fish skin tissue

-

Acetone

-

Dichloromethane

-

Hexane

-

Methanol

-

Anhydrous sodium sulfate

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glassware (beakers, flasks, etc.)

-

Nitrogen gas

Procedure:

-

Sample Preparation: Excise the skin from the fish and wash it with distilled water to remove any adhering materials. Pat the skin dry and weigh it. To aid in extraction, finely mince the skin tissue.

-

Homogenization and Extraction: Homogenize a known weight of the minced fish skin with acetone in a mortar and pestle or a mechanical homogenizer. The addition of anhydrous sodium sulfate can help in dehydrating the sample and improving extraction efficiency.

-

Solvent Partitioning: Transfer the acetone extract to a separatory funnel. Add a mixture of hexane and water to the funnel. Shake vigorously and then allow the layers to separate. The carotenoids, being lipophilic, will partition into the upper hexane layer.

-

Repeat Extraction: Repeat the extraction of the aqueous layer with fresh hexane to ensure complete recovery of the carotenoids.

-

Washing: Wash the combined hexane extracts with distilled water to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. Filter the solution to remove the sodium sulfate and then evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (e.g., <40°C).

-

Storage: The dried carotenoid extract should be stored under nitrogen or argon at a low temperature (e.g., -20°C or -80°C) in the dark to prevent degradation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of this compound.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

-

A C30 reversed-phase column is often recommended for optimal separation of carotenoid isomers.

Reagents and Standards:

-

HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether, water)

-

This compound analytical standard

-

Mobile phase, for example, a gradient of methanol, methyl-tert-butyl ether, and water.

Procedure:

-

Sample Preparation: Redissolve the dried carotenoid extract (from the extraction protocol) in a known volume of the initial mobile phase solvent or a suitable organic solvent like dichloromethane-methanol. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient starting with a higher polarity solvent mixture (e.g., methanol/water) and gradually increasing the proportion of a less polar solvent (e.g., methyl-tert-butyl ether).

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection: Monitor the eluent at the maximum absorption wavelength (λmax) of this compound, which is typically around 440-450 nm.

-

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the authentic this compound standard.

-

Quantification: Prepare a calibration curve by injecting known concentrations of the this compound standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Conclusion

This compound is a key carotenoid responsible for the yellow coloration of many marine fish, particularly within the order Perciformes. Its presence is a result of the metabolic conversion of dietary carotenoids like astaxanthin. The detailed protocols provided in this guide for the extraction and quantification of this compound offer a solid foundation for researchers and professionals in the fields of marine biology, natural product chemistry, and drug development to further investigate the properties and potential applications of this interesting marine-derived compound. Further research is warranted to establish a comprehensive quantitative database of this compound concentrations across a wider range of marine species.

References

The Architectural Blueprint of Tunaxanthin Formation in Marine Teleosts: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tunaxanthin, a di-hydroxy ε,ε-carotenoid, is the principal yellow pigment imparting vibrant coloration to the integument of numerous marine fish species, particularly within the order Perciformes. Unlike plants and microorganisms, fish are incapable of de novo carotenoid synthesis and must acquire these pigments through their diet. The biosynthesis of this compound is a fascinating example of metabolic conversion, transforming dietary carotenoids like astaxanthin and zeaxanthin into its characteristic ε-ring structure. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in marine fish, detailing the key enzymatic steps, genetic regulation, and relevant experimental methodologies. It aims to serve as an in-depth resource for researchers in aquaculture, marine biology, and drug development, offering insights into pigment metabolism and potential applications.

Introduction

The diverse and brilliant coloration of marine fish is not merely an aesthetic marvel; it plays a crucial role in various biological functions, including camouflage, species recognition, and mating displays. These colors are primarily due to the presence of pigment cells called chromatophores, which contain various pigments, most notably carotenoids. This compound is a prominent yellow carotenoid found in the skin and fins of many commercially important marine fish, such as yellowtail and red sea bream.[1] Understanding the biosynthetic pathway of this compound is of significant interest for the aquaculture industry, as it can lead to strategies for enhancing the coloration and market value of farmed fish. Furthermore, the enzymes and regulatory pathways involved in carotenoid metabolism represent potential targets for drug development and biotechnological applications.

This guide will elucidate the metabolic journey from dietary carotenoids to this compound, present quantitative data on pigment distribution, detail relevant experimental protocols, and visualize the intricate pathways involved.

The this compound Biosynthesis Pathway

The formation of this compound in marine fish is a multi-step process involving the enzymatic modification of dietary carotenoids. The primary precursors are astaxanthin, a red ketocarotenoid, and zeaxanthin, a yellow carotenoid, both of which are obtained from the diet.[1] The pathway can be broadly divided into two major stages: the conversion of astaxanthin to zeaxanthin, and the subsequent transformation of zeaxanthin to this compound.

From Astaxanthin to Zeaxanthin: A Reductive Conversion

Many marine fish in the order Perciformes cannot synthesize astaxanthin de novo and acquire it from consuming crustaceans and other marine invertebrates.[1] The initial step in the this compound pathway involves the reductive metabolism of astaxanthin to zeaxanthin. This conversion involves the reduction of the keto groups at the 4 and 4' positions of the β-rings of astaxanthin to hydroxyl groups. While the specific enzymes catalyzing this reduction in marine fish have not been fully characterized, it is hypothesized to be carried out by reductases that are homologs of enzymes involved in ketocarotenoid metabolism in other vertebrates.

Recent research in vertebrates has identified key enzymes involved in the conversion of yellow carotenoids to red ketocarotenoids, namely cytochrome P450 2J19 (CYP2J19) and 3-hydroxybutyrate dehydrogenase 1-like (BDH1L). Fish possess homologs of these enzymes (e.g., Cyp2ae2 and Bdh1a) that are crucial for ketocarotenoid production. It is plausible that related enzymatic machinery, acting in reverse, facilitates the reduction of astaxanthin back to zeaxanthin.

The Critical Step: Formation of ε-Rings from Zeaxanthin

The defining step in this compound biosynthesis is the isomerization of the β-rings of zeaxanthin into ε-rings. This transformation is catalyzed by a class of enzymes known as lycopene ε-cyclases (EC 5.5.1.18). These enzymes are responsible for forming the ε-ring structure found in various carotenoids, including lutein and this compound.

The proposed pathway from zeaxanthin to this compound proceeds through the key intermediate, ε,ε-carotene-3,3'-dione.[1] The conversion of the β-rings of zeaxanthin to ε-rings is a critical and not fully understood step in marine fish. While lycopene ε-cyclase genes have been identified in various organisms, their specific role and regulation in this compound-accumulating fish require further investigation. The pathway is believed to proceed as follows:

-

Zeaxanthin is first oxidized to an intermediate, likely involving the formation of a keto group at the 4-position of one or both β-rings.

-

This intermediate then undergoes enzymatic conversion to form ε,ε-carotene-3,3'-dione . This step involves the isomerization of the β-rings to ε-rings.

-

Finally, the keto groups of ε,ε-carotene-3,3'-dione are reduced to hydroxyl groups, yielding This compound (ε,ε-carotene-3,3'-diol) .

Genetic and Hormonal Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process influenced by both genetic and hormonal factors. The expression of genes encoding the key enzymes in the pathway is a critical control point.

Key Genes and Their Expression

Several genes are implicated in the regulation of carotenoid metabolism in fish. Homologs of genes like CYP2J19 and BDH1L , involved in ketocarotenoid metabolism, are likely to play a role in the initial steps of the pathway. The expression of a putative lycopene ε-cyclase gene is expected to be a key determinant of this compound production.

Gene expression studies, often employing quantitative real-time PCR (qRT-PCR), are essential to correlate the expression levels of these candidate genes with the accumulation of this compound in different tissues and under various dietary conditions.

Hormonal and Signaling Pathway Influences

Hormones and signaling pathways play a significant role in regulating skin pigmentation in fish.

-

Thyroid Hormone: Thyroid hormone has been shown to influence pigment cell development and patterning in fish. It can affect the numbers of both melanophores and xanthophores, the latter being the cells that store yellow carotenoids like this compound.[2][3]

-

Wnt/β-catenin Signaling Pathway: This pathway is crucial for the development and differentiation of chromatophores.[4] Its activation can influence the proliferation and maturation of xanthophores, thereby impacting this compound deposition.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation and differentiation. It has been implicated in the regulation of skin coloration in fish and may influence the signaling cascades that control carotenoid metabolism.

Quantitative Data on Carotenoid Composition

The concentration of this compound and its precursors varies significantly among different marine fish species and within different tissues of the same fish. The following tables summarize quantitative data from studies on commercially important species known for their yellow coloration.

Table 1: Carotenoid Content in the Integument of Red Sea Bream (Pagrus major)

| Carotenoid | Concentration (mg/kg wet weight) | Reference |

| This compound | 5.0 - 15.0 | [5] |

| Astaxanthin | 1.0 - 5.0 | [5][6] |

| Zeaxanthin | 0.5 - 2.0 | [1] |

Table 2: Carotenoid Content in the Skin of Yellowtail (Seriola quinqueradiata)

| Carotenoid | Concentration (µg/g wet weight) | Reference |

| This compound | 10.0 - 25.0 | [1] |

| Lutein | 1.0 - 5.0 | [7] |

| Zeaxanthin | 0.5 - 3.0 | [7] |

Note: The concentrations can vary based on diet, age, and environmental conditions.

Experimental Protocols

Carotenoid Extraction and HPLC Analysis

This protocol outlines a standard procedure for the extraction and quantification of carotenoids from fish tissue using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials:

-

Fish tissue (skin, fins)

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Anhydrous sodium sulfate

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a C30 reverse-phase column and DAD detector

-

Carotenoid standards (this compound, zeaxanthin, astaxanthin)

Procedure:

-

Sample Preparation: Weigh approximately 1-2 g of fish tissue and homogenize it with acetone in a mortar and pestle or using a mechanical homogenizer until a fine paste is formed.

-

Extraction: Transfer the homogenate to a centrifuge tube. Add a mixture of acetone and methanol (7:3, v/v) and vortex vigorously for 1 minute. Centrifuge at 5000 x g for 10 minutes.

-

Repeat Extraction: Carefully collect the supernatant. Repeat the extraction process with the pellet until the tissue becomes colorless.

-

Partitioning: Combine all supernatants and add an equal volume of a hexane/diethyl ether mixture (1:1, v/v) and 10% aqueous NaCl. Shake vigorously and allow the layers to separate.

-

Collection of Organic Phase: Collect the upper organic phase containing the carotenoids. Wash the organic phase with distilled water to remove any residual polar solvents.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Reconstitution and Analysis: Reconstitute the dried carotenoid extract in a known volume of the HPLC mobile phase. Filter the solution through a 0.22 µm syringe filter and inject it into the HPLC system.

-

Quantification: Identify and quantify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of carotenoid biosynthesis genes in fish tissue.

Materials:

-

Fish tissue (e.g., skin)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from fish tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Primer Design and Validation: Design primers specific to the target genes (e.g., lycopene ε-cyclase, CYP2J19 homolog) and a reference gene (e.g., β-actin, GAPDH). Validate primer efficiency through a standard curve analysis.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Conclusion and Future Perspectives

The biosynthesis of this compound in marine fish is a complex metabolic process that is fundamental to their vibrant coloration. While the general pathway from dietary astaxanthin and zeaxanthin has been outlined, significant research is still needed to fully elucidate the specific enzymes and regulatory mechanisms involved, particularly the crucial step of ε-ring formation. Future research should focus on the identification and characterization of the lycopene ε-cyclase and other key enzymes in this compound-rich fish species. A deeper understanding of the genetic and hormonal regulation of this pathway will not only benefit the aquaculture industry by enabling the development of targeted feed formulations for color enhancement but also open new avenues for biotechnological applications and drug discovery. The continued exploration of these intricate biochemical pathways will undoubtedly reveal more of the colorful secrets of the marine world.

References

- 1. uniprot.org [uniprot.org]

- 2. Frontiers | Identification of key regulatory pathways and genes involved in the dynamic progression of pigmentation in Sinibrama taeniatus [frontiersin.org]

- 3. Thyroid hormone regulates distinct paths to maturation in pigment cell lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterising the Effect of Wnt/β-Catenin Signalling on Melanocyte Development and Patterning: Insights from Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dietary Sources of Lutein and Zeaxanthin Carotenoids and Their Role in Eye Health [mdpi.com]

The Biological Significance of Tunaxanthin in Perciformes: A Technical Guide for Researchers

Preamble: The vibrant yellow and orange hues adorning many species within the order Perciformes are largely attributable to a class of carotenoids known as xanthophylls. Among these, tunaxanthin holds a key position, not merely as a pigment, but as a bioactive molecule with significant physiological implications. This technical guide synthesizes the current understanding of the metabolic origins and biological functions of this compound in Perciformes, providing researchers, scientists, and drug development professionals with a comprehensive overview. The focus is placed on its role as an antioxidant, its contribution to immune function and reproduction, and its metabolic pathway from dietary precursors. While much of the functional data in Perciformes is centered on its immediate precursor, astaxanthin, this paper will contextualize those findings in relation to its important metabolite, this compound.

Distribution and Metabolism of this compound

This compound is widely distributed in marine fish, particularly within the order Perciformes, where it is a principal contributor to the yellow coloration of skin and fins[1]. Unlike some organisms, fish in the Perciformes order cannot synthesize carotenoids de novo and must acquire them from their diet[2]. The primary dietary carotenoid that leads to this compound accumulation is astaxanthin, which is obtained through the consumption of crustaceans and other marine invertebrates.

Feeding experiments conducted on commercially important Perciformes species such as the red sea bream (Pagrus major) and yellowtail (Seriola quinqueradiata) have elucidated the metabolic pathway. Dietary astaxanthin undergoes a reductive metabolic conversion to this compound via zeaxanthin as an intermediate[1]. This conversion is a key physiological process that allows these fish to modify dietary carotenoids to suit their specific biological needs, including pigmentation and antioxidant defense.

Core Biological Roles

The biological functions of carotenoids in fish are multifaceted, ranging from pigmentation and photoprotection to enhancing immune response and reproductive success[1]. As a potent antioxidant, this compound is implicated in these vital roles.

Antioxidant Activity

Carotenoids are renowned for their antioxidant properties, which stem from their structure of conjugated double bonds that can effectively quench singlet oxygen and scavenge free radicals[3]. This activity is crucial for protecting cells from oxidative damage to lipids, proteins, and DNA. While direct quantitative antioxidant data for isolated this compound in Perciformes is scarce, the antioxidant capacity of its precursor, astaxanthin, is well-documented and considered one of the most potent biological antioxidants[3][4]. Studies on various fish species, including Perciformes like the gilthead seabream (Sparus aurata), demonstrate that dietary astaxanthin supplementation enhances the antioxidant status of the fish[4]. It is inferred that this compound, as a major metabolite, contributes significantly to the overall antioxidant shield in the tissues where it accumulates.

Table 1: Effects of Dietary Astaxanthin on Antioxidant Parameters in Perciformes

| Species | Dietary Astaxanthin (mg/kg) | Tissue | Parameter Measured | Result | Reference |

| Gilthead Seabream (Sparus aurata) | 500 | Liver | Catalase Activity | Decreased | [4] |

| Gilthead Seabream (Sparus aurata) | 500 | Liver | Glutathione Reductase Activity | Increased | [4] |

| European Seabass (Dicentrarchus labrax) | 50 - 150 | Whole Body | Thiobarbituric Acid Reactive Substances (TBARS) | Decreased | [5] |

Note: These data reflect the effects of the precursor, astaxanthin. The direct contribution of the metabolite this compound is inferred.

Immune Response

Carotenoids are known immunomodulators in fish[1]. They can enhance both innate and adaptive immune responses, increasing resistance to pathogens. Dietary supplementation with astaxanthin has been shown to improve immune parameters in Perciformes. For instance, in gilthead seabream, diets supplemented with astaxanthin increased the bactericidal activity of skin mucus against Vibrio harveyi[4]. Furthermore, astaxanthin can modulate the expression of immune-related genes, such as interleukin-6 (il6) in the visceral adipose tissue of seabream[4].

The underlying mechanism for this immunomodulation is linked to the antioxidant properties of carotenoids and their ability to influence key signaling pathways. Astaxanthin has been shown to modulate the NF-κB and Nrf2 pathways, which are central regulators of inflammation and oxidative stress responses[6][7][8][9]. The Nrf2 pathway, in particular, controls the expression of a suite of antioxidant and detoxification enzymes. It is plausible that this compound, sharing structural similarities and a metabolic link with astaxanthin, also participates in modulating these crucial cytoprotective pathways.

Reproduction and Development

Carotenoids are often mobilized to the gonads during maturation, indicating a crucial role in reproduction[1]. They are incorporated into the eggs, where they are believed to provide antioxidant protection to the developing embryo and improve larval quality and survival. Studies have found significant concentrations of carotenoids, including this compound and its esters, in the ovaries of various marine fish[10]. While direct studies on the effect of this compound on reproductive performance in Perciformes are limited, research on astaxanthin shows that its supplementation can enhance ovary development, fertilization rates, and larval growth in species like red sea bream[1].

Table 2: Carotenoid Concentrations in Ovaries of Marine Fish

| Species | Total Carotenoid Concentration (mg/100g ovary) | Major Carotenoids Identified | Reference |

| Skipjack (Katsuwonus pelamis) | 0.449 | This compound monoester, Astaxanthin diester | [10] |

| Pacific Cod (Gadus macrocephalus) | 0.065 | Astaxanthin diester, this compound monoester | [10] |

| Red Sea Bream (Pagrus major) | Not specified | Astaxanthin, this compound | [1] |

Key Experimental Protocols

Accurate quantification and assessment of this compound's biological activity require robust experimental methodologies. The following sections outline standard protocols adapted from literature for carotenoid analysis in fish tissues.

Protocol: Extraction and HPLC Quantification of this compound

This protocol is a generalized procedure for the extraction and quantification of carotenoids from fish tissue, adaptable for this compound analysis.

Methodology Details:

-

Homogenization: Weigh approximately 1 gram of fish tissue (e.g., skin, liver, gonad) and homogenize it in a suitable solvent like acetone or a mixture of ethanol and hexane.

-

Extraction: Perform the extraction repeatedly with fresh solvent until the tissue becomes colorless. Centrifuge the mixture after each extraction and pool the supernatants. The process should be carried out under dim light and on ice to prevent carotenoid degradation.

-

Partitioning: Add distilled water to the pooled solvent extract in a separatory funnel. The carotenoids will partition into a non-polar solvent like hexane or diethyl ether. Collect the colored organic phase.

-

Evaporation: Evaporate the solvent from the extract to dryness using a rotary evaporator or a stream of nitrogen gas.

-

Saponification (Optional): To analyze total this compound (both free and esterified forms), the dried extract can be saponified with ethanolic potassium hydroxide to hydrolyze the esters. This step is omitted if only the free form is of interest.

-

Reconstitution: Reconstitute the dried extract in a precise volume of the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength for this compound (approx. 440-450 nm).

-

Mobile Phase Example: A gradient elution using a mixture of solvents such as methanol, acetonitrile, and dichloromethane is often effective[11].

-

Quantification: Identify the this compound peak by comparing its retention time and spectral characteristics with a pure standard. Quantify the concentration by relating the peak area to a standard curve generated from known concentrations of the this compound standard.

-

Conclusion and Future Directions for Drug Development

This compound is a key metabolite of dietary astaxanthin in Perciformes, playing a significant role in pigmentation, antioxidant defense, and likely in immune function and reproduction. While its biological activities are often inferred from studies on its potent precursor, astaxanthin, the widespread presence of this compound in the tissues of these fish underscores its physiological importance.

For drug development professionals, the potent antioxidant and potential immunomodulatory properties of this compound and its precursors present an interesting avenue for investigation. The development of nutraceuticals or functional feed ingredients aimed at boosting fish health and disease resistance is a direct application. Future research should focus on:

-

Isolating pure this compound to directly assess its antioxidant capacity and immunomodulatory effects in in vitro and in vivo models, comparing its potency directly to astaxanthin.

-

Investigating the specific molecular targets of this compound and its influence on signaling pathways like Nrf2 and NF-κB in Perciformes cell lines.

-

Exploring the potential provitamin A activity of this compound in marine fish, which could have implications for aquaculture nutrition.

A deeper understanding of the specific biological roles of this compound will unlock its full potential for applications in aquaculture, animal health, and potentially as a novel antioxidant compound for broader biomedical applications.

References

- 1. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of dietary astaxanthin on immune status and lipid metabolism in gilthead seabream (Sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aquast.org [aquast.org]

- 6. researchgate.net [researchgate.net]

- 7. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of carotenoids in the ovaries of marine fish and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]

A Technical Guide to Tunaxanthin Accumulation in Fish Skin and Fins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunaxanthin is a yellow xanthophyll carotenoid predominantly found in the skin and fins of many marine fish species, contributing significantly to their vibrant coloration.[1][2] As with other carotenoids, fish cannot synthesize this compound de novo and must acquire it from their diet, either directly or through metabolic conversion of other ingested carotenoids.[1] The accumulation of this compound is a complex process involving dietary uptake, metabolic transformation, transport, and deposition within specialized pigment cells called xanthophores in the integument. Understanding the mechanisms governing this compound accumulation is crucial for fields ranging from aquaculture, where pigmentation is a key quality indicator, to drug development, where carotenoids are explored for their antioxidant and health-promoting properties. This guide provides a comprehensive technical overview of this compound accumulation in fish skin and fins, detailing its metabolic pathways, quantitative data, experimental protocols for its analysis, and the signaling pathways that regulate its deposition.

Quantitative Data on Carotenoid Accumulation

The concentration of this compound and other carotenoids in fish skin and fins can vary significantly depending on the species, diet, age, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Carotenoid Concentration in the Skin of Various Fish Species

| Fish Species | Tissue | Carotenoid(s) Analyzed | Concentration (µg/g wet weight) | Reference(s) |

| Red porgy (Pagrus pagrus) | Skin | Astaxanthin | 1.8 - 4.5 (depending on dietary source) | [3] |

| Fancy carp (Cyprinus carpio) | Red Skin | Total Carotenoids | 53.05 ± 1.77 (with H. pluvialis diet) | [4] |

| Fancy carp (Cyprinus carpio) | White Skin | Total Carotenoids | Not significantly affected by diet | [4] |

| Goldfish (Carassius auratus) | Skin | Total Carotenoids | Increased with dietary carotenoid supplementation | [5] |

| Pacific red snapper (Lutjanus peru) | Dorsal Skin | Total Carotenoids | 11.2 - 27.5 (depending on dietary astaxanthin) | [6] |

| Pacific red snapper (Lutjanus peru) | Ventral Skin | Total Carotenoids | 8.9 - 22.3 (depending on dietary astaxanthin) | [6] |

Table 2: Carotenoid Concentration in Fish Ovaries (for comparative purposes)

| Fish Species | Carotenoid(s) Analyzed | Concentration (mg/100g ovary) | Reference(s) |

| Skipjack tuna (Katsuwonus pelamis) | This compound monoester | Major carotenoid | 0.065 - 1.95 (Total Carotenoids) |

| Pacific cod (Gadus macrocephalus) | Astaxanthin diester | Major carotenoid | 0.065 - 1.95 (Total Carotenoids) |

Note: Data for this compound concentration specifically in skin and fins is often reported as part of total carotenoids. Further targeted analysis is required for precise quantification.

Metabolic Pathway of this compound

This compound is not typically ingested in its final form but is metabolized from other dietary carotenoids, primarily astaxanthin. The metabolic conversion from astaxanthin to this compound is a reductive pathway.

Metabolic Conversion of Astaxanthin to this compound

Feeding experiments have demonstrated that fish, particularly those in the Perciformes order like yellowtail and red sea bream, can convert dietary astaxanthin into this compound.[1] This process involves the reduction of the keto groups on the astaxanthin molecule. The proposed pathway proceeds through zeaxanthin as an intermediate.[1] A key intermediate in this conversion is thought to be ε,ε-carotene-3,3′-dione.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and genetic analysis of carotenoids in fish skin and fins.

Carotenoid Extraction from Fish Skin/Fins

This protocol describes a standard method for extracting total carotenoids from fish integument.

Materials:

-

Fish skin or fin tissue

-

Acetone (HPLC grade)

-

Petroleum ether (HPLC grade)

-

Anhydrous sodium sulfate

-

Mortar and pestle

-

Sintered glass funnel

-

Separatory funnel

-

Volumetric flasks

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh approximately 1-5 g of fresh or frozen fish skin/fin tissue.

-

Homogenize the tissue in a mortar and pestle with 10-20 mL of acetone until a uniform paste is formed.

-

Filter the homogenate through a sintered glass funnel into a flask.

-

Repeat the extraction of the residue with acetone until the tissue becomes colorless.

-

Combine all acetone extracts and transfer to a separatory funnel.

-

Add an equal volume of petroleum ether and mix gently.

-

Add distilled water to facilitate phase separation. The carotenoids will move into the upper petroleum ether layer.

-

Discard the lower aqueous-acetone layer.

-

Wash the petroleum ether phase with distilled water two to three times to remove any residual acetone.

-

Pass the petroleum ether extract through a column of anhydrous sodium sulfate to remove any remaining water.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent (e.g., hexane or acetone) for quantification.

Spectrophotometric Quantification of Total Carotenoids

This method provides an estimation of the total carotenoid content.

Materials:

-

Carotenoid extract (from protocol 4.1)

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent used for re-dissolving the extract (e.g., hexane or acetone)

Procedure:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[7]

-

Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for the specific carotenoid mixture in the chosen solvent (e.g., ~450 nm for a mixed carotenoid extract in hexane).

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of the carotenoid extract. Ensure the absorbance reading is within the linear range of the instrument (typically 0.2-0.8). Dilute the sample with the solvent if necessary.

-

Calculate the total carotenoid concentration using the Beer-Lambert law: Total Carotenoids (µg/g) = (A * V * 10^4) / (E * W) Where:

-

A = Absorbance at λmax

-

V = Volume of the extract (mL)

-

E = Extinction coefficient (A 1% 1cm) of the carotenoid mixture in the specific solvent (a value of 2500 is commonly used for mixed carotenoids).

-

W = Weight of the tissue sample (g)

-

HPLC-DAD Quantification of this compound

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a more precise method for separating and quantifying specific carotenoids like this compound.

Materials:

-

Carotenoid extract (from protocol 4.1)

-

HPLC system with a DAD detector

-

C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase solvents (e.g., methanol, methyl tert-butyl ether, water)

-

This compound standard

-

0.45 µm syringe filters

Procedure:

-

Prepare the mobile phase. A common gradient elution for carotenoid separation involves a mixture of methanol, methyl tert-butyl ether, and water.

-

Equilibrate the C30 column with the initial mobile phase composition for at least 30 minutes.

-

Filter the re-dissolved carotenoid extract and standards through a 0.45 µm syringe filter into HPLC vials.

-

Set the DAD to monitor at the λmax of this compound (approximately 440 nm).

-

Inject a known volume (e.g., 20 µL) of the sample onto the HPLC column.

-

Run the gradient elution program to separate the carotenoids.

-

Identify the this compound peak by comparing its retention time and spectral data with that of the this compound standard.

-

Prepare a calibration curve by injecting known concentrations of the this compound standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of genes involved in carotenoid metabolism (e.g., scarb1, bco2) in fish skin.

1. RNA Extraction:

-

Homogenize approximately 50-100 mg of fish skin tissue in 1 mL of TRIzol reagent.[7]

-

Incubate for 5 minutes at room temperature.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.[7]

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.[7]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[7]

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet and resuspend in RNase-free water.

2. cDNA Synthesis:

-

Quantify the RNA and assess its purity using a spectrophotometer (A260/280 ratio).

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Design or obtain validated primers for the target genes (scarb1, bco2, etc.) and a reference gene (e.g., β-actin, GAPDH).

-

Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 2-5 minutes, followed by 40 cycles of denaturation at 95°C for 15-30 seconds and annealing/extension at 60°C for 30-60 seconds.[7]

-

Analyze the results using the 2-ΔΔCt method to determine the relative gene expression levels.[8]

Signaling Pathways in Xanthophore Development and Pigmentation

The accumulation of this compound in xanthophores is regulated by complex signaling pathways that control the differentiation of these cells from neural crest precursors and the subsequent uptake and deposition of carotenoids.

Wnt/β-catenin Signaling in Xanthophore Differentiation

The Wnt/β-catenin signaling pathway is crucial for the specification and differentiation of various pigment cells, including xanthophores, from neural crest cells.[9][10] Activation of this pathway is a key step in determining the fate of progenitor cells to become xanthophores.

Retinoic Acid Signaling in Chromatophore Development

Retinoic acid (RA) signaling plays a significant role in the development and patterning of chromatophores.[4][11] RA, a metabolite of vitamin A, binds to nuclear receptors (RAR/RXR) to regulate the transcription of target genes involved in cell differentiation and proliferation, thereby influencing the development of xanthophores.[11][12]

Conclusion

The accumulation of this compound in the skin and fins of fish is a multifaceted process that is fundamental to their physiology and appearance. This guide has provided a technical framework for understanding and investigating this process, from the metabolic pathways and regulatory signaling networks to detailed experimental protocols for quantitative analysis. For researchers in aquaculture, a deeper understanding of these mechanisms can lead to improved strategies for enhancing fish coloration and market value. For scientists and drug development professionals, the study of carotenoid metabolism and deposition in fish offers valuable insights into the broader biological functions of these compounds, including their antioxidant properties and potential therapeutic applications. Further research, particularly in identifying the specific enzymes and genes of the this compound pathway and elucidating the intricate details of its regulatory networks, will continue to advance our knowledge in this vibrant field.

References

- 1. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholar.google.com [scholar.google.com]

- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. quora.com [quora.com]

- 8. Pigment Identification and Gene Expression Analysis during Erythrophore Development in Spotted Scat (Scatophagus argus) Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterising the Effect of Wnt/β-Catenin Signalling on Melanocyte Development and Patterning: Insights from Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin and kit signaling sequentially regulate melanocyte stem cell differentiation in UVB-induced epidermal pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Insights on the Role and Regulation of Retinoic Acid Signaling during Epicardial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Tunaxanthin from Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of tunaxanthin, a xanthophyll carotenoid, with a specific focus on its algal origins. This compound, first identified in tuna, is ultimately synthesized by marine microalgae and transferred through the food web. This document details the experimental protocols for its extraction, purification, and identification, presenting quantitative data and visualizing key pathways to support advanced research and development.

Introduction to this compound

This compound is a C40 xanthophyll carotenoid, a class of oxygen-containing carotenoids.[1] It is a structural isomer of astaxanthin and is recognized for its yellow pigmentation. While initially isolated from white tuna (Thunnus alalunga), its presence in marine animals is a result of the bioaccumulation of carotenoids from their diet, which primarily consists of organisms that feed on microalgae.[2][3] Algae are the primary producers of the precursor carotenoids that are metabolized into this compound.[2]

Biologically, this compound exhibits significant antioxidant properties, contributing to the defense against reactive oxygen species.[4] Its potential applications in the pharmaceutical and nutraceutical industries are a subject of ongoing research, driven by the broader interest in the health benefits of carotenoids, which include roles in preventing oxidative stress-related diseases.[3][5]

Physicochemical and Spectral Properties

The identification of this compound relies on its specific physicochemical and spectral characteristics. These properties are crucial for developing and validating analytical methods for its quantification and purification.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₆O₂ | [1] |

| Molar Mass | 568.9 g/mol | [1] |

| IUPAC Name | 4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol | [1] |

| Absorption Maxima (λmax) | Typically in the 400–500 nm range in organic solvents | [6] |

| Table 1: Key physicochemical properties of this compound. |

Biosynthesis of this compound Precursors in Algae

Algae synthesize a vast array of carotenoids through the isoprenoid biosynthesis pathway.[7][8] The precursors for this compound, primarily zeaxanthin and astaxanthin, are widely produced by various microalgae species.[9][10] The synthesis begins with the C5 compound isopentenyl pyrophosphate (IPP), which is generated via the methylerythritol phosphate (MEP) pathway within the algal plastids.[10] Two C20 geranylgeranyl pyrophosphate (GGPP) molecules condense to form phytoene, the first C40 carotenoid.[9] A series of desaturation and cyclization reactions leads to β-carotene, which is then hydroxylated to form zeaxanthin and subsequently ketolated and hydroxylated to produce astaxanthin.[10][11] The metabolic conversion of astaxanthin to this compound occurs in marine animals.[2]

Algal Sources of this compound Precursors

While this compound itself is not commonly reported as a major carotenoid in algae, its direct precursors, astaxanthin and zeaxanthin, are abundant. Microalgae are considered the most potent natural sources for these compounds.

| Algal Species | Major Carotenoid(s) Produced | Typical Content (mg/g DW) | Reference(s) |

| Haematococcus pluvialis | Astaxanthin | 15 - 40 | [11] |

| Chlorella zofingiensis | Astaxanthin, Lutein | 1.7 - 8.0 (Astaxanthin) | [9] |

| Dunaliella salina | β-Carotene, Zeaxanthin | >100 (β-Carotene) | [12][13] |

| Coelastrella sp. | Astaxanthin, Canthaxanthin | 0.2 - 7.9 (Astaxanthin) | [14] |

| Scenedesmus sp. | Lutein, Zeaxanthin | Varies | [15] |

| Synechococcus sp. | Zeaxanthin | Varies | [15] |

| Table 2: Prominent algal species for the production of this compound precursors. |

Experimental Protocols: Isolation and Identification

The isolation of this compound from algal biomass follows a multi-step process involving extraction, purification, and analytical identification. The protocols are similar to those used for other xanthophylls like astaxanthin and lutein.[16][17]

Algal Biomass Preparation

-

Harvesting : Algal cultures are harvested by centrifugation or filtration to obtain a concentrated biomass paste.

-

Drying : The biomass is typically freeze-dried (lyophilized) or spray-dried to remove water, which improves extraction efficiency and prevents degradation.[18]

-

Cell Disruption : The rigid cell walls of many microalgae necessitate a disruption step.[12] This can be achieved through:

-

Mechanical Methods : Bead milling, high-pressure homogenization, or sonication.

-

Non-Mechanical Methods : Enzymatic lysis (e.g., using lipases or cellulases) or osmotic shock.[19]

-

Extraction of Carotenoids

Carotenoids are lipid-soluble and must be extracted using organic solvents.[20][21] Care must be taken to protect the extracts from light, heat, and oxygen to prevent isomerization and degradation.[21]

Protocol: Solvent Extraction

-

Solvent Selection : A polar solvent like acetone or ethanol is often used for the initial extraction from wet or dry biomass to disrupt cells and extract pigments. A less polar solvent like hexane or dichloromethane may be used in subsequent liquid-liquid partitioning steps.

-

Procedure : a. Suspend the disrupted algal biomass in a 10-20 fold volume of acetone or an acetone/methanol mixture. b. Stir or sonicate the mixture for 15-30 minutes in the dark, preferably on ice. c. Centrifuge the mixture to pellet the cell debris and collect the supernatant. d. Repeat the extraction process on the pellet until the biomass is colorless. e. Pool the solvent extracts.

-

Advanced Methods : Supercritical Fluid Extraction (SFE) using CO₂ is a green alternative that offers high selectivity, though it may require a co-solvent like ethanol for efficient extraction of more polar xanthophylls.[17][20]

Purification

The crude extract contains chlorophylls, lipids, and other carotenoids. Purification is essential to isolate this compound.

Protocol: Saponification and Chromatography

-

Saponification (Optional) : To remove chlorophylls and saponify carotenoid esters, an equal volume of 10% (w/v) methanolic potassium hydroxide is added to the extract. The mixture is incubated in the dark at room temperature for 2-4 hours or overnight.

-

Liquid-Liquid Partitioning : a. After saponification, add an equal volume of diethyl ether or hexane and a 10% NaCl solution to the extract in a separatory funnel. b. Shake gently to partition the carotenoids into the non-polar (ether/hexane) layer. c. Collect the upper organic layer and wash it several times with distilled water to remove residual alkali and water-soluble impurities. d. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

-

Chromatography : High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and purifying individual carotenoids.[22][23]

| Parameter | Description |

| Stationary Phase (Column) | Reversed-phase C18 or C30 columns are most common. C30 columns provide better resolution for geometric isomers.[22] |

| Mobile Phase | A gradient or isocratic system of solvents is used. Common mixtures include Methanol/Acetonitrile/Water or Methanol/Methyl-tert-butyl ether (MTBE).[22][23] |

| Detection | A Photodiode Array (PDA) or UV-Vis detector is set to scan the 400-500 nm range. The characteristic λmax of this compound is used for its detection.[6][24] |

| Flow Rate | Typically 0.8 - 1.2 mL/min. |

| Table 3: Typical HPLC parameters for the analysis of xanthophylls like this compound. |

Identification and Quantification

Final identification and structural confirmation are achieved using spectrometric techniques.

-

UV-Visible Spectrophotometry : The purified fraction is analyzed to determine its absorption spectrum and λmax, which provides a preliminary identification.[6]

-

Mass Spectrometry (MS) : Coupling HPLC with MS (LC-MS) allows for definitive identification. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for carotenoids. The mass spectrum will confirm the molecular weight (m/z 568.4 for [M]+) and fragmentation patterns can provide further structural details.[22][23]

-

Quantification : The amount of this compound can be calculated from the HPLC chromatogram by comparing the peak area to that of a known concentration of a purified standard.

Conclusion

This compound is a valuable carotenoid whose ultimate biological origin lies in marine algae. While direct isolation from algae is not common practice due to low native concentrations, the algal production of its precursors, astaxanthin and zeaxanthin, is a highly developed field. The established methodologies for the extraction, purification, and identification of these related xanthophylls provide a robust framework for isolating this compound from sources where it is present. This guide offers the necessary technical details and protocols to empower researchers in the fields of natural product chemistry, phycology, and drug development to further explore the potential of this compound.

References

- 1. This compound | C40H56O2 | CID 6384258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoids from Marine Organisms: Biological Functions and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological functions and activities of animal carotenoids (1991) | Wataru Miki | 963 Citations [scispace.com]

- 5. Biological activities of natural and synthetic carotenoids: induction of gap junctional communication and singlet oxygen quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carotenoid Pigments in Analytical Chemistry: Identification and Quantification Strategies | Separation Science [sepscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Carotenoids in Algae: Distributions, Biosyntheses and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-algae.org [e-algae.org]

- 10. An Alternative Route for Astaxanthin Biosynthesis in Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Turning a green alga red: engineering astaxanthin biosynthesis by intragenic pseudogene revival in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Algal Carotenoids: Chemistry, Sources, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Full Text - Characterization of Dunaliella salina strains by flow cytometry: a new approach to select carotenoid hyperproducing strains [ejbiotechnology.info]

- 14. researchgate.net [researchgate.net]

- 15. Xanthophylls from the Sea: Algae as Source of Bioactive Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Innovative Alternative Technologies to Extract Carotenoids from Microalgae and Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Extraction of beta-carotene from the microalga Dunaliella salina using bacterial lipase enzyme and organic solvent under varying stress conditions [frontiersin.org]

- 20. jams.squ.edu.om [jams.squ.edu.om]

- 21. omicsonline.org [omicsonline.org]

- 22. znaturforsch.com [znaturforsch.com]

- 23. researchgate.net [researchgate.net]

- 24. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

An In-Depth Technical Guide to the Spectroscopic Properties of Tunaxanthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of tunaxanthin, a xanthophyll carotenoid of significant interest in various scientific fields. This document focuses on the ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR) characteristics of this compound, presenting key data in a structured format and outlining the experimental protocols for their acquisition.

Introduction to this compound

This compound, systematically known as (all-E)-ε,ε-carotene-3,3'-diol, is a dihydroxycarotenoid belonging to the xanthophyll class. It is structurally isomeric with lutein and zeaxanthin, differing in the position of the double bonds within its terminal ε-rings. This structural nuance significantly influences its spectroscopic and biological properties. This compound is predominantly found in marine organisms, particularly in the eyes and skin of various fish species, where it is believed to play a role in vision and photoprotection. Its unique structure and potential bioactivities have made it a subject of interest for researchers in nutrition, aquaculture, and drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of carotenoids, including this compound. The characteristic absorption spectrum of this compound arises from its extended system of conjugated double bonds in the polyene chain.

UV-Vis Absorption Data

The UV-Vis absorption spectrum of this compound typically exhibits a three-peaked profile, which is characteristic of many carotenoids. The positions of these absorption maxima (λmax) are solvent-dependent. While specific experimental data for this compound is scarce in publicly available literature, data for its close isomer, lutein ((all-E)-β,ε-carotene 3,3'-diol), in methanol shows absorption maxima at 420, 443, and 471 nm[1]. It is anticipated that this compound will exhibit a similar absorption pattern, with slight shifts in the maxima due to the different conjugation within the ε-rings.

Table 1: UV-Vis Absorption Maxima of Carotenoid Isomers (in Methanol)

| Carotenoid | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| Lutein (β,ε-carotene-3,3'-diol) | 420 | 443 | 471 | [1] |

| This compound (ε,ε-carotene-3,3'-diol) | Data not available | Data not available | Data not available |

Note: The table highlights the absence of readily available, specific UV-Vis data for this compound and presents data for a closely related isomer for comparative purposes.

Experimental Protocol for UV-Vis Spectroscopy

The following provides a generalized, yet detailed, methodology for obtaining the UV-Vis spectrum of this compound.

Objective: To determine the UV-Vis absorption spectrum and identify the absorption maxima (λmax) of a purified this compound sample.

Materials:

-

Purified this compound sample

-

Spectrophotometric grade solvents (e.g., ethanol, hexane, acetone)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the purified this compound sample.

-

Dissolve the sample in a known volume of the chosen solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance in the linear range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units).

-

Protect the solution from light and heat to prevent isomerization and degradation.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for scanning, typically from 350 nm to 600 nm for carotenoids.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent that was used to dissolve the this compound sample.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the this compound solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

-

Record the absorbance values at these maxima.

-

The spectral fine structure can be further analyzed by calculating the ratio of the peak heights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework of this compound.

NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Olefinic protons | 5.5 - 7.0 | d, dd, m | Protons on the polyene chain. |

| H-3, H-3' | ~4.0 | m | Protons on the carbons bearing the hydroxyl groups. |

| Methyl protons (on polyene chain) | ~1.9 - 2.0 | s | |

| Methyl protons (on ε-rings) | ~0.8 - 1.7 | s | Geminal and other methyl groups on the rings. |

| Methylene protons (on ε-rings) | ~1.2 - 2.5 | m | |

| Methine protons (on ε-rings) | ~1.5 - 2.6 | m | |

| Hydroxyl protons | Variable | br s | Chemical shift is dependent on concentration and solvent. |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Olefinic carbons | 120 - 145 |

| C-3, C-3' | ~65 |

| Carbons of ε-rings | 25 - 55 |

| Methyl carbons (on polyene chain) | 12 - 14 |

| Methyl carbons (on ε-rings) | 20 - 30 |

Note: These are predicted ranges based on the structure of this compound and known data for other carotenoids. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

The following outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a purified this compound sample for structural confirmation.

Materials:

-

Purified and dried this compound sample (~1-5 mg)

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

NMR tubes (5 mm diameter)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is free of residual solvents and water by drying under high vacuum.

-

Dissolve the sample in approximately 0.5 - 0.7 mL of the deuterated solvent directly in the NMR tube.

-

Gently agitate the tube to ensure complete dissolution. The solution should be protected from light.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~220 ppm) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Additional 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, focusing on UV-Vis and NMR analysis. While a complete, experimentally verified dataset for this compound remains to be consolidated in publicly accessible literature, this document provides a framework for its characterization based on the properties of closely related carotenoids and established analytical protocols. The provided methodologies and workflow serve as a valuable resource for researchers and professionals engaged in the study and application of this important marine carotenoid. Further research is warranted to fully elucidate and publish a comprehensive spectroscopic profile of this compound to support its ongoing investigation.

References

The Metabolic Journey of Tunaxanthin: An In-depth Technical Guide to its Biosynthesis from Astaxanthin and Zeaxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunaxanthin, a C40 carotenoid belonging to the xanthophyll group, is a yellow pigment widely distributed in marine organisms, contributing to the vibrant coloration of many fish species. Beyond its role as a natural colorant, this compound is gaining interest for its potential antioxidant and other biological activities, making it a molecule of interest for the pharmaceutical and nutraceutical industries. The metabolic origin of this compound in marine fauna, particularly its biosynthesis from the more commonly known carotenoids astaxanthin and zeaxanthin, presents a complex and fascinating area of biochemical research.

This technical guide provides a comprehensive overview of the metabolic conversion of astaxanthin and zeaxanthin to this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are investigating carotenoid metabolism and exploring the potential applications of this compound. This document delves into the core metabolic pathways, presents available quantitative data, outlines detailed experimental protocols for key analyses, and provides visual representations of the biochemical processes involved.

Metabolic Pathways: The Conversion of Astaxanthin and Zeaxanthin to this compound

The biosynthesis of this compound from astaxanthin and zeaxanthin is a multi-step enzymatic process primarily observed in marine animals, especially fish belonging to the order Perciformes.[1][2] This metabolic capability is not ubiquitous among fish, with species like salmonids being unable to perform this conversion. The pathway involves a series of reduction and hydroxylation/ketolation reactions, transforming the red pigment astaxanthin into the yellow this compound.

The generally accepted metabolic route proceeds as follows:

-

Reduction of Astaxanthin to Zeaxanthin: The initial step involves the reduction of the two keto groups at the 4 and 4' positions of the β-ionone rings of astaxanthin to hydroxyl groups, yielding zeaxanthin. This reductive conversion is a key control point in the pathway. While the specific enzyme responsible for this reduction in fish has not been fully characterized, it is hypothesized to be an "astaxanthin reductase."

-

Conversion of Zeaxanthin to this compound: Zeaxanthin then serves as the direct precursor for this compound. This conversion involves the modification of the β-ionone rings of zeaxanthin. The precise enzymatic reactions are not fully elucidated but are thought to involve a series of hydroxylation and potentially ketolation steps, leading to the formation of the characteristic ε-rings of this compound. Key intermediates with a 3-oxo-ε-end group, such as ε,ε-carotene-3,3′-dione, have been identified, suggesting the involvement of ketolase and hydroxylase enzymes. Cytochrome P450 monooxygenases are a broad class of enzymes known to be involved in the metabolism of various compounds, including carotenoids, and are likely participants in these transformations.[3]

Quantitative Data on this compound Metabolism

Quantitative data on the in vivo conversion rates of astaxanthin and zeaxanthin to this compound are limited and often derived from feeding studies in specific fish species. These studies provide valuable insights into the overall efficiency of the metabolic process under particular dietary conditions.

| Precursor Fed | Species | Tissue Analyzed | Precursor Concentration in Diet | Resulting this compound Concentration | Reference |

| Astaxanthin | Red Sea Bream (Pagrus major) | Integument | Not specified | Metabolized from astaxanthin via zeaxanthin | |

| Astaxanthin | Yellowtail (Seriola quinqueradiata) | Fins and Skin | Not specified | Metabolized from astaxanthin via zeaxanthin | |

| Astaxanthin | Common Carp (Cyprinus carpio) | Fillet | 100 mg/kg | Metabolized into violaxanthin (0.23 ± 0.07 μg/g) and neoxanthin (0.19 ± 0.05 μg/g). While not directly this compound, this demonstrates astaxanthin metabolism. | [4] |

| Astaxanthin | Rainbow Trout (Oncorhynchus mykiss) | Muscle | 50, 75, 100 mg/kg | Muscle astaxanthin content increased with dietary astaxanthin. This compound was not reported. | [5] |

| Zeaxanthin | Marine Crustacean (Tigriopus californicus) | Whole body | Not specified | Produced significantly more astaxanthin (0.99 ± 0.11 μg/mg dry mass) than from β-carotene or lutein. | [6] |

Note: The data presented are not direct conversion rates but rather demonstrate the metabolic potential for this compound formation from its precursors. Further research with labeled isotopes is required to determine precise metabolic fluxes and conversion efficiencies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Carotenoid Extraction from Fish Tissues

This protocol is adapted from established methods for carotenoid extraction from biological matrices.[7][8]

Materials:

-

Fish tissue (e.g., liver, skin, muscle)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Acetone (HPLC grade)

-

Petroleum ether or Hexane/Acetone mixture (e.g., 60:40 v/v)[9]

-

Butylated hydroxytoluene (BHT)

-

Anhydrous sodium sulfate

-

Saturated NaCl solution

-

Nitrogen gas

Procedure:

-

Weigh approximately 1-2 g of minced fish tissue and place it in a homogenizer tube.

-

Add 10 mL of acetone containing 0.1% BHT to the tube.

-

Homogenize the tissue on ice until a uniform slurry is formed.

-

Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with 10 mL of acetone until the pellet is colorless.

-

Combine all supernatants in a separatory funnel.

-

Add an equal volume of petroleum ether and 20 mL of saturated NaCl solution to the separatory funnel.

-

Gently mix the phases and allow them to separate. The carotenoids will partition into the upper petroleum ether phase.

-

Discard the lower aqueous phase.

-

Wash the petroleum ether phase twice with distilled water to remove any remaining acetone.

-

Dry the petroleum ether extract by passing it through a column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the dried carotenoid extract in a known volume of an appropriate solvent (e.g., methanol/dichloromethane) for HPLC analysis.

HPLC-DAD-MS/MS Analysis of Astaxanthin, Zeaxanthin, and this compound

This protocol provides a general framework for the separation and quantification of the target carotenoids using High-Performance Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry. Specific parameters may need optimization based on the available instrumentation.[10][11][12][13]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column thermostat.

-

C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Diode Array Detector (DAD).

-

Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Mobile Phase (Gradient Elution):

-

Solvent A: Methanol/Water/Ammonium Acetate (e.g., 85:14:1, v/v/v)

-

Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Program (example):

| Time (min) | %A | %B |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 30 | 5 | 95 |

| 35 | 5 | 95 |

| 40 | 95 | 5 |

| 45 | 95 | 5 |

Procedure:

-

Standard Preparation: Prepare individual stock solutions of astaxanthin, zeaxanthin, and this compound standards of known concentrations in an appropriate solvent. Create a series of mixed standard solutions for calibration curves.

-

Injection: Inject 10-20 µL of the redissolved sample extract or standard solution onto the HPLC system.

-

Separation: Run the gradient elution program. The C30 column is crucial for separating the various carotenoid isomers.

-